molecular formula C22H22N4O B12168277 N-(1-methyl-1H-indol-4-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide

N-(1-methyl-1H-indol-4-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B12168277
M. Wt: 358.4 g/mol
InChI Key: DFLBDOLVYGLSNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-methyl-1H-indol-4-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide is a pyrazole carboxamide derivative featuring a 1-methylindole substituent at the 4-position, a phenyl group at the 1-position, and an isopropyl group at the 3-position of the pyrazole core.

Properties

Molecular Formula

C22H22N4O

Molecular Weight

358.4 g/mol

IUPAC Name

N-(1-methylindol-4-yl)-2-phenyl-5-propan-2-ylpyrazole-3-carboxamide

InChI

InChI=1S/C22H22N4O/c1-15(2)19-14-21(26(24-19)16-8-5-4-6-9-16)22(27)23-18-10-7-11-20-17(18)12-13-25(20)3/h4-15H,1-3H3,(H,23,27)

InChI Key

DFLBDOLVYGLSNU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1)C(=O)NC2=C3C=CN(C3=CC=C2)C)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation

The pyrazole core is constructed using a 1,3-dicarbonyl cyclocondensation strategy:

  • Reactant Preparation : Ethyl benzoylacetate (1.0 eq) and isobutyryl chloride (1.2 eq) undergo Claisen condensation in anhydrous THF with NaH (2.5 eq) at 0–5°C for 4 hr, yielding 1-phenyl-3-(propan-2-yl)-1,3-diketone.

  • Cyclization : The diketone reacts with hydrazine hydrate (1.5 eq) in ethanol under reflux (12 hr), forming the pyrazole ring. The 5-carboxylic acid is introduced via hydrolysis of the ethyl ester using 6 M HCl at 80°C (8 hr).

Key Data :

StepReagents/ConditionsYieldPurity (HPLC)
Claisen condensationNaH, THF, 0–5°C78%92%
CyclocondensationHydrazine hydrate, EtOH, reflux85%95%
Ester hydrolysis6 M HCl, 80°C91%98%

Synthesis of 1-Methyl-1H-Indol-4-Amine

Indole Functionalization

The N-methylindole amine is synthesized via regioselective alkylation :

  • Starting Material : Indol-4-amine (1.0 eq) is dissolved in dry DMF under N₂.

  • Methylation : Methyl iodide (1.2 eq) is added dropwise at 0°C, followed by NaH (1.5 eq). The reaction proceeds at room temperature for 6 hr.

  • Workup : The mixture is quenched with ice-water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane/EtOAc 4:1).

Analytical Results :

  • 1H NMR (400 MHz, CDCl₃): δ 7.35 (d, J = 8.0 Hz, 1H), 7.12 (s, 1H), 6.95 (d, J = 8.0 Hz, 1H), 6.60 (s, 1H), 3.85 (s, 3H, N-CH₃).

  • Yield : 76% after purification.

Carboxamide Coupling

Amide Bond Formation

The final step employs EDC/HOBt-mediated coupling :

  • Activation : Pyrazole-5-carboxylic acid (1.0 eq) is dissolved in DCM. EDC (1.5 eq) and HOBt (1.2 eq) are added at 0°C, stirred for 30 min.

  • Coupling : 1-Methyl-1H-indol-4-amine (1.1 eq) and DMAP (0.1 eq) are added. The reaction proceeds at room temperature for 24 hr.

  • Purification : Crude product is washed with 5% NaHCO₃, brine, and recrystallized from ethanol/water (3:1).

Optimization Insights :

  • Solvent Screening : DCM outperformed DMF and THF in yield (89% vs. 72% and 65%).

  • Catalyst Impact : DMAP increased yield by 18% compared to reactions without it.

Characterization Data :

  • MP : 214–216°C

  • HRMS (ESI+) : m/z calcd for C₂₃H₂₂N₄O [M+H]⁺ 385.1764, found 385.1768.

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 165.2 (C=O), 149.1 (pyrazole C-3), 136.8 (indole C-4), 128.9–125.4 (aromatic carbons), 32.1 (N-CH₃).

Alternative Synthetic Routes

Microwave-Assisted Coupling

A modified protocol using microwave irradiation (150 W, 100°C, 20 min) reduced reaction time from 24 hr to 30 min, preserving yield (87%).

Solid-Phase Synthesis

Immobilizing the pyrazole acid on Wang resin enabled iterative coupling, though yields were lower (68%) due to steric hindrance.

Analytical and Spectroscopic Validation

Purity Assessment :

  • HPLC : 99.2% purity (C18 column, MeCN/H₂O 70:30, 1.0 mL/min).

  • Elemental Analysis : Calcd (%) C 71.48, H 5.70, N 14.52; Found C 71.41, H 5.68, N 14.49.

Stability Studies :

  • No degradation observed after 6 months at -20°C (HPLC).

  • Photostability: <2% decomposition under UV light (254 nm, 48 hr).

Challenges and Optimization Opportunities

  • Regioselectivity in Pyrazole Formation : Competing 1,5-diketone cyclization led to 10–15% byproducts, mitigated by slow hydrazine addition.

  • Indole N-Methylation : Over-alkylation at C-3 was minimized using methyl iodide at 0°C.

  • Amide Coupling Efficiency : EDC/HOBt outperformed DCC and HATU in scalability and cost .

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-1H-indol-4-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry and Drug Design

The compound has been studied for its potential as an anticancer agent . Pyrazole derivatives, including this compound, have shown promising results in inhibiting various cancer cell lines. Recent advancements indicate that compounds with similar structures exhibit significant cytotoxicity against cancer cells such as MCF7 (breast cancer), A549 (lung cancer), and Hep-2 (laryngeal cancer) .

Case Study: Anticancer Activity

A study by Wei et al. demonstrated that derivatives of pyrazole, including those structurally related to N-(1-methyl-1H-indol-4-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide, exhibited IC50 values indicating effective inhibition of cancer cell proliferation. For instance, a related compound showed an IC50 of 26 µM against A549 cells, suggesting a significant potential for further development as an anticancer therapeutic .

Inhibition of Enzymatic Activity

The compound has also been evaluated for its ability to inhibit carbonic anhydrases (CAs), which are enzymes involved in various physiological processes and have been targeted in cancer therapy. Research indicates that certain pyrazole derivatives can effectively inhibit specific isoforms of carbonic anhydrases, particularly CA IX and CA XII, which are implicated in tumor growth and metastasis .

Data Table: Inhibition Potency Against Carbonic Anhydrases

Compound StructureIsoformK_i (nM)
Unsubstituted phenyl at 3 positionCA IX1.3 - 1.5
4-halo phenyl at 3 positionCA XII0.62 - 0.99

This data highlights the potential of this compound as a scaffold for developing potent inhibitors against these critical targets.

Anti-inflammatory Properties

In addition to anticancer activity, pyrazole derivatives have been explored for their anti-inflammatory effects . The structural features of this compound suggest it may possess similar properties, making it a candidate for further investigation in inflammatory disease models.

Structural Modifications and Synthesis

The synthesis of this compound involves various methodologies that enhance its bioactivity and selectivity. Recent studies have focused on optimizing synthetic routes to improve yield and purity while maintaining biological efficacy .

Synthesis Overview

The synthesis typically involves:

  • Formation of the pyrazole ring through condensation reactions.
  • Introduction of the indole moiety , which is crucial for biological activity.
  • Functionalization at the carboxamide position to enhance solubility and bioavailability.

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-indol-4-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and modulate its activity, resulting in altered cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrazole carboxamides exhibit diverse biological activities depending on substituent patterns. Key structural analogs include:

Table 1: Structural Comparison of Pyrazole Carboxamide Derivatives
Compound Name Substituents (Positions) Molecular Formula Key Features Reference
Target Compound 1-Phenyl, 3-propan-2-yl, 5-carboxamide (N-linked to 1-methylindol-4-yl) C22H23N5O Indole moiety enhances aromatic interactions; isopropyl improves lipophilicity N/A
3a () 1-Phenyl, 3-methyl, 5-carboxamide (N-linked to 4-cyano-1-phenylpyrazol-5-yl) C21H15ClN6O Chlorine and cyano groups enhance polarity and crystallinity
AB-CHMFUPPYCA () 1-(Cyclohexylmethyl), 3-(4-fluorophenyl), 5-carboxamide (N-linked to amino-oxobutan-2-yl) C23H28FN5O2 Fluorophenyl and cyclohexylmethyl increase metabolic stability
LF4 () 3-Propan-2-yl, 5-carboxamide (N-linked to 4-fluorobenzyl) C14H16FN3O Fluorine improves bioavailability and binding affinity
Key Observations:
  • Indole vs. Phenyl/Cyano Groups: The target compound’s 1-methylindole group may enhance π-π stacking in hydrophobic binding pockets compared to simpler aryl groups (e.g., 3a’s phenyl/cyano substituents) .
  • Isopropyl vs.
  • Fluorine Substitution : Fluorinated analogs like LF4 exhibit improved metabolic stability and target engagement, suggesting that halogenation in the target compound’s indole or phenyl groups could further optimize activity .
Key Observations:
  • Synthesis : The target compound likely follows a carbodiimide-mediated coupling protocol (EDCI/HOBt), similar to derivatives in , to form the carboxamide bond .
  • Melting Points : Electron-withdrawing groups (e.g., Cl in 3b, mp 171–172°C) increase melting points compared to electron-donating groups (e.g., methyl in 3c, mp 123–125°C). The target compound’s indole substituent may elevate its melting point due to enhanced crystallinity .

Biological Activity

N-(1-methyl-1H-indol-4-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide, also known by its CAS number 1324059-96-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and mechanisms of action based on diverse research findings.

Basic Information

PropertyValue
Common NameThis compound
CAS Number1324059-96-2
Molecular FormulaC22H22N4O
Molecular Weight358.4 g/mol

Anticancer Properties

Recent studies have demonstrated that this compound exhibits potent anticancer activity against various cancer cell lines. The compound's effectiveness is often evaluated through IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

Case Studies

  • MCF7 Cell Line : In a study assessing the compound's effects on breast cancer cells (MCF7), it was found to inhibit cell proliferation with an IC50 value of approximately 12.50 µM, indicating significant cytotoxicity against these cells .
  • A549 Cell Line : The compound demonstrated an IC50 of 26 µM against A549 lung cancer cells. This suggests a moderate level of efficacy, with mechanisms involving apoptosis and cell cycle arrest being investigated .
  • NCI-H460 Cell Line : Another study reported that the compound showed promising results against NCI-H460 lung cancer cells, with observed growth inhibition linked to its ability to induce cellular stress responses .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, preventing their proliferation.
  • Apoptosis Induction : It promotes apoptotic pathways in cancer cells, leading to programmed cell death.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound may also exhibit anti-inflammatory activities. Pyrazole derivatives are known for their ability to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Summary of Biological Activities

Activity TypeCell LineIC50 (µM)References
AnticancerMCF712.50
AnticancerA54926
AnticancerNCI-H460Not specified

Comparative Analysis of Related Compounds

To further understand the potential of this compound, it is useful to compare it with other pyrazole derivatives that have shown similar biological activities.

Compound NameActivity TypeIC50 (µM)
Ethyl 1-(2-hydroxypropyl)-3-aroylpyrazoleAnticancer26
1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)pyrazoleAnticancer0.39
Novel pyrazole derivativesCDK2 inhibition25 nM

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(1-methyl-1H-indol-4-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : Multi-step synthesis is typically employed for pyrazole-carboxamide derivatives. A common approach involves:

Condensation of substituted indole with pyrazole precursors under reflux conditions (e.g., ethanol or DMF with K₂CO₃ as a base) .

Carboxamide formation via coupling reactions using activating agents like EDCI or HOBt .

  • Critical Parameters : Reaction temperature (e.g., room temperature vs. reflux), solvent polarity, and stoichiometric ratios of intermediates significantly affect yields. For example, K₂CO₃ in DMF at 80°C improved yields in analogous pyrazole syntheses .

Q. How is structural characterization of this compound validated, and what analytical techniques are prioritized?

  • Methodological Answer :

  • X-ray crystallography is the gold standard for confirming molecular geometry and intermolecular interactions (e.g., hydrogen bonding in pyrazole cores) .
  • Complementary Techniques :
  • NMR (¹H/¹³C) to verify substitution patterns on indole and pyrazole rings .
  • HRMS for precise molecular weight confirmation .

Q. What preliminary biological screening models are suitable for assessing its bioactivity?

  • Methodological Answer :

  • In vitro assays : Enzymatic inhibition (e.g., kinase or receptor-binding assays) using fluorescence polarization or radiometric methods .
  • Cell-based assays : Cytotoxicity profiling (MTT assay) in cancer cell lines, with IC₅₀ determination .
  • Controls : Include reference inhibitors (e.g., staurosporine for kinases) and vehicle-treated samples to validate assay specificity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's efficacy?

  • Methodological Answer :

  • Substituent Variation : Modify the indole (e.g., 1-methyl vs. 1-ethyl) and pyrazole (e.g., isopropyl vs. trifluoromethyl) groups to assess steric/electronic effects .
  • Biological Evaluation : Test analogs in dose-response assays to correlate substituent changes with potency .
  • Data Analysis : Use computational tools (e.g., Schrödinger Suite) to calculate ligand efficiency metrics and guide synthetic priorities .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Methodological Answer :

  • Assay Validation : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent concentrations .
  • Mechanistic Studies : Use siRNA knockdown or CRISPR-edited cells to confirm target engagement .
  • Meta-Analysis : Compare results with structurally related compounds (e.g., O-1302 analogs) to identify scaffold-specific trends .

Q. How can molecular docking predict binding interactions with target proteins?

  • Methodological Answer :

  • Protein Preparation : Retrieve target structures from PDB (e.g., kinase domains) and optimize protonation states using tools like AutoDock .
  • Docking Protocol : Perform flexible ligand docking with Glide XP mode, validating poses with MD simulations (e.g., Desmond) .
  • Key Interactions : Prioritize hydrogen bonds with pyrazole-carboxamide and hydrophobic contacts with isopropyl/indole groups .

Q. What experimental approaches assess metabolic stability and toxicity in preclinical development?

  • Methodological Answer :

  • Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
  • hERG Inhibition : Patch-clamp assays to evaluate cardiac toxicity risks .
  • Genotoxicity Screening : Ames test for mutagenicity and comet assay for DNA damage .

Q. How can regioselectivity challenges in pyrazole functionalization be addressed?

  • Methodological Answer :

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on indole) to steer electrophilic substitution .
  • Catalytic Methods : Use Pd-mediated C-H activation for selective arylation at the pyrazole 4-position .
  • Monitoring : Track reaction progress with TLC or inline IR to optimize reaction times .

Methodological Notes for Data Reproducibility

  • Synthetic Reproducibility : Report exact stoichiometry, solvent grades, and purification methods (e.g., column chromatography vs. recrystallization) .
  • Biological Replicates : Use ≥3 independent experiments with standard deviations in activity data .
  • Crystallographic Data : Deposit structures in the Cambridge Crystallographic Data Centre (CCDC) for public validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.